molecular formula C13H20BrN3O B13904805 1-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]-4-methyl-piperazine

1-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]-4-methyl-piperazine

Cat. No.: B13904805
M. Wt: 314.22 g/mol
InChI Key: DNBPXRWWCBWSOK-JTQLQIEISA-N
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Description

1-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]-4-methyl-piperazine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology This compound is characterized by its unique structure, which includes a brominated pyridine ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]-4-methyl-piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a pyridine derivative, followed by the introduction of the methoxyethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the brominated pyridine with a piperazine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]-4-methyl-piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

1-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]-4-methyl-piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]-4-methyl-piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]-4-(2,2,2-trifluoroethyl)piperazine: Similar structure but with a trifluoroethyl group instead of a methyl group.

    [5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid: Contains a boronic acid group, offering different reactivity and applications.

Uniqueness

1-[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]-4-methyl-piperazine stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C13H20BrN3O

Molecular Weight

314.22 g/mol

IUPAC Name

1-[5-bromo-6-[(1S)-1-methoxyethyl]pyridin-3-yl]-4-methylpiperazine

InChI

InChI=1S/C13H20BrN3O/c1-10(18-3)13-12(14)8-11(9-15-13)17-6-4-16(2)5-7-17/h8-10H,4-7H2,1-3H3/t10-/m0/s1

InChI Key

DNBPXRWWCBWSOK-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=N1)N2CCN(CC2)C)Br)OC

Canonical SMILES

CC(C1=C(C=C(C=N1)N2CCN(CC2)C)Br)OC

Origin of Product

United States

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